(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Description
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a bromine atom, two ethoxy groups, and a chlorine atom attached to a phenyl ring, along with a nitrile group attached to an alkene chain
Properties
IUPAC Name |
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-3-23-18-11-19(24-4-2)17(20)10-14(18)9-15(12-22)13-5-7-16(21)8-6-13/h5-11H,3-4H2,1-2H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDDIKVIGOOKJ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Cl)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2,4-diethoxyphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile precursor, such as 4-chlorobenzyl cyanide, under basic conditions to form the nitrile group.
Alkene Formation: The final step involves the formation of the alkene chain through a Wittig or Horner-Wadsworth-Emmons reaction, resulting in the (E)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or hydrogen gas can convert the nitrile group to an amine or other reduced forms.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alkanes.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with methoxy groups instead of ethoxy groups.
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
(E)-3-(5-bromo-2,4-diethoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the combination of its bromine, ethoxy, and chlorine substituents, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds, making it valuable for targeted research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
